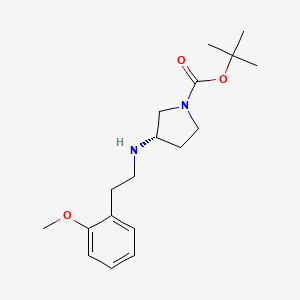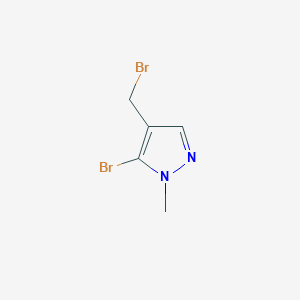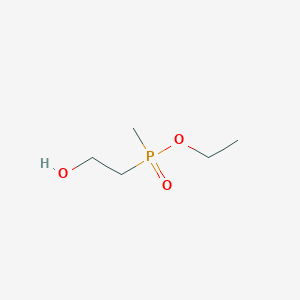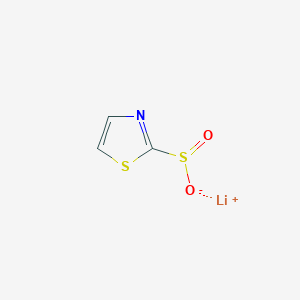
Lithium thiazole-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium thiazole-2-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium thiazole-2-sulfinate typically involves the reaction of thiazole-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
Thiazole-2-sulfinic acid+Lithium hydroxide→Lithium thiazole-2-sulfinate+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Lithium thiazole-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole-2-sulfonate.
Reduction: It can be reduced to form thiazole-2-sulfinate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Thiazole-2-sulfonate
Reduction: Thiazole-2-sulfinate
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Lithium thiazole-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of lithium thiazole-2-sulfinate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular respiration and energy production.
Comparison with Similar Compounds
Lithium thiazole-2-sulfinate can be compared with other thiazole-based compounds, such as:
Thiazole-2-sulfonate: Similar in structure but differs in its oxidation state.
Thiazole-2-sulfinate: The reduced form of thiazole-2-sulfonate.
Thiazole-2-carboxylate: Contains a carboxyl group instead of a sulfinic group.
Uniqueness: this compound is unique due to its lithium ion, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications, particularly in the field of lithium-sulfur batteries, where it can serve as a precursor for the synthesis of advanced materials.
Properties
Molecular Formula |
C3H2LiNO2S2 |
|---|---|
Molecular Weight |
155.2 g/mol |
IUPAC Name |
lithium;1,3-thiazole-2-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Li/c5-8(6)3-4-1-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |
InChI Key |
AZFNNYVWERBQKZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CSC(=N1)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)
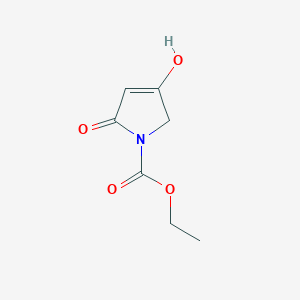
![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)
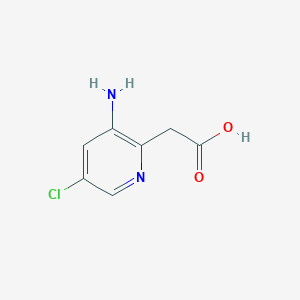

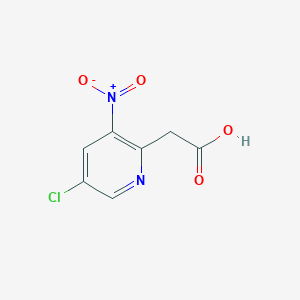
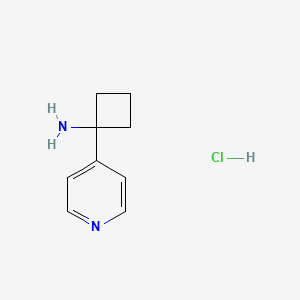
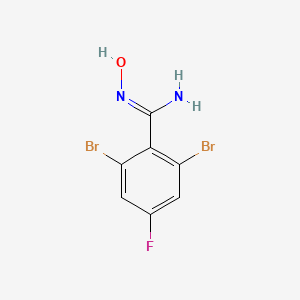

![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)
